molecular formula C11H12N2O B11162149 N-(cyanomethyl)-3,4-dimethylbenzamide

N-(cyanomethyl)-3,4-dimethylbenzamide

Cat. No.: B11162149
M. Wt: 188.23 g/mol
InChI Key: GBOSAKNBWDTNAW-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-3,4-dimethylbenzamide is a chemical compound offered for research and development purposes. Compounds featuring an N-cyano amide scaffold, such as this one, are recognized as pivotal motifs in the discovery and synthesis of agrochemicals and biologically active molecules . This structure also serves as a versatile synthetic intermediate for accessing complex nitrogen-containing heterocycles, which are valuable scaffolds in medicinal chemistry . The incorporation of the cyanomethyl group on the amide nitrogen can modulate the compound's properties, making it a subject of interest in exploratory organic synthesis and hit-to-lead optimization studies. This product is provided as a dry powder. Intended Use and Handling: This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or personal use. The buyer assumes full responsibility for confirming the compound's identity and purity and for conducting all necessary safety assessments before handling. All sales are final for this research chemical.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

N-(cyanomethyl)-3,4-dimethylbenzamide

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)11(14)13-6-5-12/h3-4,7H,6H2,1-2H3,(H,13,14)

InChI Key

GBOSAKNBWDTNAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-3,4-dimethylbenzamide typically involves the reaction of 3,4-dimethylbenzoic acid with cyanomethylating agents. One common method is the reaction of 3,4-dimethylbenzoic acid with cyanomethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyanomethyl)-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitriles and amides.

    Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.

    Substitution: The benzamide moiety can undergo substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nitriles and amides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated benzamides.

Scientific Research Applications

N-(cyanomethyl)-3,4-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Group Primary Application
This compound C₁₁H₁₂N₂O 204.24 Cyanomethyl (-CH₂CN) Hypothesized flavor/pharma
S9229 C₁₇H₂₇NO₂ 293.38 Branched alkoxy Umami flavor enhancer
N-(4-Cyanophenyl)-3,4-dimethylbenzamide C₁₆H₁₄N₂O 250.30 4-Cyanophenyl Chemical intermediate
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Hydroxy, dimethyl ethyl Catalysis directing group

Q & A

Q. What are the recommended synthetic routes for N-(cyanomethyl)-3,4-dimethylbenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves coupling 3,4-dimethylbenzoyl chloride with cyanomethylamine under basic conditions. Key steps include:
  • Amide bond formation : Use of triethylamine or pyridine as a base in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization from ethanol to achieve >95% purity.
  • Yield optimization : Lower temperatures reduce cyanomethylamine degradation, while extended reaction times (12–24 hrs) improve conversion rates .

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:
  • NMR : 1^1H NMR (CDCl₃) should show characteristic peaks: δ 2.25 (s, 6H, CH₃), δ 4.20 (s, 2H, CH₂CN), and aromatic protons at δ 7.2–7.8 .
  • HPLC-MS : Confirm molecular ion [M+H]⁺ at m/z 232.1 (calculated) and retention time matching standards .
  • FT-IR : Detect amide C=O stretch at ~1650 cm⁻¹ and nitrile C≡N at ~2250 cm⁻¹ .

Q. What preliminary biological screening assays are suitable for assessing this compound’s activity?

  • Methodological Answer :
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorescence-based assays (e.g., Z′-LYTE™) at 10–100 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination after 48 hrs exposure .
  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :
  • Core modifications : Introduce electron-withdrawing groups (e.g., -F, -CF₃) at the 3,4-dimethyl positions to enhance target binding .
  • Side-chain variations : Replace cyanomethyl with thiomethyl or aminomethyl to modulate lipophilicity (logP) and hydrogen-bonding capacity .
  • In silico modeling : Use AutoDock Vina to predict binding affinities to targets like 5-HT receptors or COX-2, validated by molecular dynamics simulations (GROMACS) .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :
  • Dose-response reevaluation : Test compounds across a broader concentration range (1 nM–100 µM) to identify off-target effects .
  • Target profiling : Use kinase profiling panels (e.g., Eurofins) to confirm selectivity and rule out pan-assay interference compounds (PAINS) .
  • Metabolic stability assessment : Incubate with liver microsomes (human/rat) to correlate in vitro activity with in vivo efficacy .

Q. How can the compound’s mechanism of action be elucidated in neurodegenerative disease models?

  • Methodological Answer :
  • Transcriptomics : RNA-seq of treated SH-SY5Y cells to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .
  • Protein interaction mapping : Co-immunoprecipitation (Co-IP) with biotinylated probes followed by LC-MS/MS to identify binding partners .
  • In vivo validation : Administer 10 mg/kg (IP) in transgenic Alzheimer’s mice (e.g., APP/PS1) and assess amyloid-β reduction via immunohistochemistry .

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